(E)-2-(Methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid (E)-2-(Methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1007364-30-8
VCID: VC20828084
InChI: InChI=1S/C17H17NO4/c1-12-7-3-6-10-15(12)22-11-13-8-4-5-9-14(13)16(17(19)20)18-21-2/h3-10H,11H2,1-2H3,(H,19,20)/b18-16-
SMILES: CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol

(E)-2-(Methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid

CAS No.: 1007364-30-8

Cat. No.: VC20828084

Molecular Formula: C17H17NO4

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(Methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid - 1007364-30-8

Specification

CAS No. 1007364-30-8
Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
IUPAC Name (2Z)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetic acid
Standard InChI InChI=1S/C17H17NO4/c1-12-7-3-6-10-15(12)22-11-13-8-4-5-9-14(13)16(17(19)20)18-21-2/h3-10H,11H2,1-2H3,(H,19,20)/b18-16-
Standard InChI Key LXOPDEDFRXZTNO-VLGSPTGOSA-N
Isomeric SMILES CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N/OC)/C(=O)O
SMILES CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O
Canonical SMILES CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator